Copper(II) Complexation Stability: Dibutyldithiocarbamate Outperforms Amphiphilic Dithiocarbamates by 1.5–2.0 log Kc Units
In a competitive spectrophotometric study using copper oxinate as the reference ligand, the dibutyldithiocarbamate anion (the active ligand species of DBDC) exhibited a competitive stability constant log Kc of 3.52, compared to values of 1.53, 1.95, and 2.03 for three amphiphilic dithiocarbamate chelators (Et-Et-Dtc, Et-Bu-Dtc, and Et-Hex-Dtc, respectively). This represents a 1.49–1.99 log Kc unit advantage, equating to approximately 30–100× greater complex stability [1]. The comparison was conducted at 25 °C using UV/VIS spectrophotometry with the continuous variation and subtractive methods.
| Evidence Dimension | Competitive stability constant (log Kc) for copper(II) complexation |
|---|---|
| Target Compound Data | log Kc = 3.52 (dibutyldithiocarbamate, as dibutyl-Dtc) |
| Comparator Or Baseline | Amphiphilic dithiocarbamates: Et-Et-Dtc (log Kc = 1.53), Et-Bu-Dtc (log Kc = 1.95), Et-Hex-Dtc (log Kc = 2.03) |
| Quantified Difference | Δlog Kc = +1.49 to +1.99 (30–100× greater stability) |
| Conditions | Copper(II)-oxinate competition reaction, UV/VIS spectrophotometry, 25 °C, continuous variation and subtractive methods; published in Reactive and Functional Polymers (1999) |
Why This Matters
For procurement in metal chelation or extraction applications, the ~30–100× greater copper-binding stability of DBDC relative to amphiphilic alternatives translates to more efficient metal capture at lower ligand concentrations and reduced competitive displacement in complex matrices.
- [1] Rogachev I, Gusis V, Gusis A, Cortina JL, Gressel J, Warshawsky A. Spectrophotometric determination of copper complexation properties of new amphiphilic dithiocarbamates. Reactive and Functional Polymers. 1999;42(3):243-254. doi:10.1016/S1381-5148(98)00083-2 View Source
